Ethanol, 2-thymyloxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

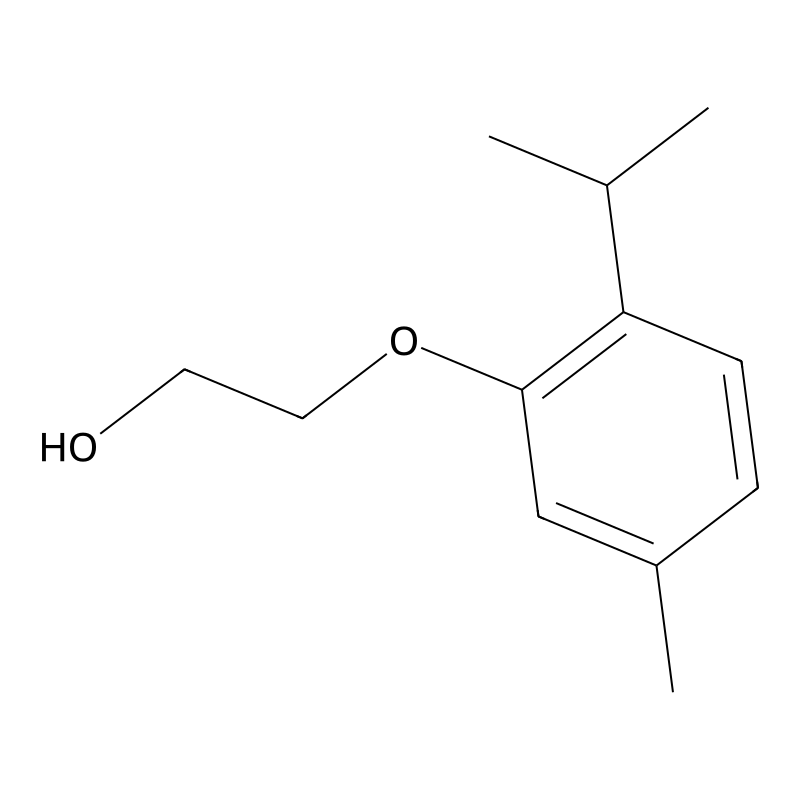

Ethanol, 2-thymyloxy- (also known as 2-(thymyloxy)ethanol) is a glycol ether with the molecular formula and a molecular weight of approximately 146.23 g/mol. It is characterized by the presence of a thymyloxy group, which is derived from thymol, a compound found in thyme oil. This compound is typically a colorless to light yellow liquid that is soluble in alcohol and ether, with limited solubility in water (approximately 9.46 g/L) .

- Esterification: Reacting with acids to form esters.

- Oxidation: Converting the terminal alcohol group to an aldehyde or further to a carboxylic acid.

- Nucleophilic Substitution: The ether oxygen can be involved in nucleophilic attack by stronger nucleophiles.

These reactions are significant for its applications in various chemical syntheses and formulations .

Research indicates that ethanol, 2-thymyloxy- exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi due to its thymyloxy component. Additionally, it may act as a substrate for alcohol dehydrogenase enzymes, leading to metabolic products that could have biological significance .

Ethanol, 2-thymyloxy- can be synthesized through several methods:

- Alkylation of Ethanol: Reacting ethanol with thymol in the presence of a strong base to facilitate the nucleophilic substitution.

- Esterification: Thymol can be reacted with ethylene oxide under acidic conditions to yield the desired ether.

- Direct Etherification: Ethylene glycol can be reacted with thymyloxy derivatives under controlled conditions to form ethanol, 2-thymyloxy-.

These methods allow for varying degrees of purity and yield depending on the reaction conditions .

Ethanol, 2-thymyloxy- has several practical applications:

- Solvent: Used in specialty inks and coatings due to its solvent properties.

- Coalescing Agent: Acts as a coalescing agent in latex paints and cleaning products.

- Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.

- Antimicrobial Agent: Explored for use in formulations requiring antimicrobial efficacy.

Its versatility makes it valuable in both industrial and consumer products .

Interaction studies of ethanol, 2-thymyloxy- reveal its potential effects on biological systems. It has been shown to interact with various enzymes involved in metabolism, particularly alcohol dehydrogenase. These interactions can influence its toxicity and efficacy as an antimicrobial agent . Furthermore, studies indicate that it may have lower acute toxicity compared to other glycol ethers, making it safer for use in consumer products .

Ethanol, 2-thymyloxy- shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanol, 2-hexyloxy- | C8H18O2 | Higher boiling point; used widely as solvent |

| Ethylene glycol monohexyl ether | C8H18O2 | Commonly used as an industrial solvent |

| Thymol | C10H14O | Natural compound with strong antimicrobial properties |

| Ethylene glycol n-butyl ether | C10H22O3 | Used primarily as a solvent and plasticizer |

Ethanol, 2-thymyloxy- is unique due to its specific thymyloxy group which imparts distinct biological activities not found in other glycol ethers .

Alkylation Pathways

Reaction of Ethanol with Thymol

The direct alkylation of thymol with ethanol represents a fundamental approach to synthesizing ethanol, 2-thymyloxy- [3]. This reaction proceeds through the nucleophilic attack of the thymol hydroxyl group on an activated ethanol derivative, typically under elevated temperature conditions [5]. The process involves the formation of a carbon-oxygen bond between the thymol aromatic ring system and the ethyl group, resulting in the desired ether linkage [11].

The reaction mechanism follows a substitution pathway where the phenolic hydroxyl group of thymol acts as the nucleophile [3] [5]. Research has demonstrated that both oxygen-alkylated and carbon-alkylated products can be obtained at lower temperatures, while higher temperatures favor the formation of the desired ether product [11]. The selectivity toward ether formation increases significantly when reaction temperatures exceed 473 Kelvin [3].

Table 1: Alkylation Pathways Performance Data

| Catalyst System | Temperature (K) | Conversion (%) | Thymol Selectivity (%) | Reference |

|---|---|---|---|---|

| UDCaT-5 | 433-473 | 92 | 79 | [3] |

| UDCaT-6 | 433-473 | 85 | 75 | [3] |

| UDCaT-4 | 433-473 | 78 | 72 | [3] |

| Sulfated Zirconia | 433-473 | 70 | 65 | [3] |

Catalyst Considerations

Catalyst selection plays a crucial role in the successful alkylation of thymol with ethanol derivatives [3] [5]. Zinc aluminate spinel catalysts have demonstrated superior performance compared to traditional sulfated zirconia systems [11]. The UDCaT-5 catalyst, characterized by high sulfur content and preservation of the tetragonal phase, exhibits the highest catalytic activity with selectivity reaching up to 79% at 92% conversion [3].

Lewis acid sites present in the catalyst formulation are essential for promoting the alkylation reaction [5]. The synergistic effects of high sulfur content, typically around 9% sulfur, combined with the preservation of crystalline phases, contribute to enhanced catalytic performance [3]. These catalysts demonstrate remarkable stability and reusability in the presence of water, making them advantageous over conventional sulfated zirconia systems [3].

The catalyst activity increases in the order: UDCaT-5 > UDCaT-6 > UDCaT-4 > sulfated zirconia [3]. This trend correlates with the specific surface area and acid site distribution of the catalyst materials [5]. The presence of both Brønsted and Lewis acid sites facilitates the activation of the alcohol substrate and promotes the nucleophilic substitution mechanism [11].

Reaction Parameter Optimization

Temperature optimization is critical for achieving high selectivity toward ethanol, 2-thymyloxy- formation [3] [5]. The optimal reaction temperature range spans 433-473 Kelvin, where thymol becomes the predominant product [11]. Below this temperature range, both oxygen-alkylated and carbon-alkylated products form simultaneously, reducing the desired product selectivity [5].

Pressure considerations affect the reaction kinetics and product distribution [29]. Atmospheric pressure conditions are generally sufficient for the alkylation process, although slightly elevated pressures can enhance reaction rates [32]. The molar ratio of reactants significantly influences the conversion efficiency, with optimal ratios typically ranging from 1:0.8 to 1:1.2 for thymol to ethanol derivatives [3].

Contact time optimization involves balancing conversion rates with selectivity maintenance [29]. Extended reaction times beyond the optimal range can lead to over-alkylation and formation of polysubstituted products [5]. The reaction progress requires careful monitoring through analytical techniques to determine the optimal endpoint [30].

Williamson Ether Synthesis Approach

Alkoxide Formation Procedures

The Williamson ether synthesis represents the most versatile method for preparing ethanol, 2-thymyloxy- in laboratory settings [7] [8]. This approach requires the initial formation of a thymol alkoxide through deprotonation of the phenolic hydroxyl group [9]. Sodium hydride serves as the preferred base for alkoxide formation due to its ability to generate hydrogen gas that readily escapes the reaction mixture, preventing side reactions [7] [13].

The alkoxide formation proceeds quantitatively under anhydrous conditions [8] [10]. Alternative strong bases such as potassium hydride or sodium amide can be employed, although sodium hydride remains the most practical choice [7]. The generated thymol alkoxide exhibits enhanced nucleophilicity compared to the parent phenol, facilitating the subsequent substitution reaction [9].

Silver oxide provides a mild alternative for alkoxide generation, particularly advantageous when working with sensitive substrates [10]. Under these conditions, the free alcohol reacts directly with the alkyl halide without requiring preformation of the metal alkoxide intermediate [10]. This modification proves especially useful for sugar derivatives and other complex molecular frameworks [10].

Table 2: Williamson Ether Synthesis Substrate Efficiency

| Substrate Type | SN2 Efficiency | Expected Yield (%) | Side Reactions | Optimization Potential |

|---|---|---|---|---|

| Primary Alkyl Halide | High | 80-95 | Minimal | High |

| Secondary Alkyl Halide | Moderate | 40-70 | E2 Competition | Moderate |

| Tertiary Alkyl Halide | Poor | 5-20 | E2 Predominant | Low |

| Methyl Halide | Very High | 85-98 | Minimal | High |

SN2 Reaction Mechanisms

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution mechanism [7] [8]. The thymol alkoxide nucleophile attacks the electrophilic carbon center of the ethyl halide from the backside, resulting in inversion of configuration at the reaction center [33]. This concerted process involves simultaneous bond formation and bond breaking, characteristic of SN2 mechanisms [9].

The reaction exhibits second-order kinetics, with the rate depending on both the alkoxide concentration and the alkyl halide concentration [33]. The transition state features a pentacoordinate carbon center with partial bonds to both the nucleophile and the leaving group [8]. Optimal orbital overlap requires a 180-degree attack angle relative to the leaving group, ensuring maximum reaction efficiency [33].

Primary alkyl halides demonstrate the highest reactivity in SN2 reactions due to minimal steric hindrance around the reaction center [9] [10]. Methyl halides exhibit exceptional reactivity, often providing yields exceeding 85% [7]. Secondary alkyl halides show reduced reactivity due to increased steric crowding, while tertiary halides generally undergo elimination rather than substitution [8] [33].

Leaving Group Effects on Yield

The quality of the leaving group significantly influences the reaction rate and yield in Williamson ether synthesis [31] [33]. Superior leaving groups are characterized by weak basicity and high stability in solution [31]. The leaving group ability correlates inversely with the basicity of the conjugate base [33].

Iodide represents an excellent leaving group due to its large size and polarizability, typically providing yields of 90-98% in optimized reactions [31]. Bromide offers very good leaving group characteristics with yields ranging from 85-95% [33]. Chloride, while more economical, exhibits moderate leaving group ability with yields typically in the 70-85% range [31].

Sulfonate esters such as tosylates and mesylates serve as exceptional leaving groups [8] [10]. Tosylates provide yields comparable to iodides while offering improved stability and handling characteristics [10]. The enhanced leaving group ability of sulfonates stems from the stabilization of the departing anion through resonance with the sulfonate group [8].

Table 3: Leaving Group Effects on SN2 Reaction Yield

| Leaving Group | pKa of Conjugate Acid | Relative Leaving Ability | Expected Yield in SN2 (%) | Cost Factor |

|---|---|---|---|---|

| Iodide (I⁻) | -10.0 | Excellent | 90-98 | High |

| Bromide (Br⁻) | -9.0 | Very Good | 85-95 | Moderate |

| Chloride (Cl⁻) | -7.0 | Good | 70-85 | Low |

| Tosylate (OTs⁻) | -2.8 | Excellent | 88-96 | Moderate |

| Mesylate (OMs⁻) | -1.9 | Very Good | 85-93 | High |

Ethylene Oxide-Based Synthesis

Reaction with Thymol Derivatives

The reaction of ethylene oxide with thymol provides a direct route to ethanol, 2-thymyloxy- formation [17] [38]. This approach involves the nucleophilic opening of the ethylene oxide ring by the thymol hydroxyl group [15]. The reaction was first described by Roithner in 1894, who demonstrated the synthesis of phenoxyethanol derivatives via ethylene oxide addition in basic medium [38].

The ring-opening mechanism proceeds through nucleophilic attack of the thymol oxygen on the less substituted carbon of ethylene oxide [17]. This regioselectivity arises from the reduced steric hindrance at the primary carbon center and the stabilization of the developing negative charge [15]. The reaction typically requires basic conditions to enhance the nucleophilicity of the phenolic hydroxyl group [38].

Thymol derivatives with electron-donating substituents exhibit enhanced reactivity toward ethylene oxide [19]. The isopropyl and methyl groups on the thymol ring system increase the electron density on the phenolic oxygen, facilitating nucleophilic attack [19]. Temperature control is essential to prevent polymerization of ethylene oxide, which competes with the desired addition reaction [17].

Catalytic Considerations

Base catalysis is essential for promoting the ethylene oxide addition reaction [17] [38]. Sodium hydroxide and potassium hydroxide serve as effective catalysts, generating the phenoxide nucleophile necessary for ring opening [15]. The catalyst loading typically ranges from 5-20 mol% relative to the thymol substrate [17].

Lewis acid catalysts can also facilitate ethylene oxide ring opening, although through a different mechanistic pathway [17]. Aluminum chloride and other Lewis acids coordinate to the ethylene oxide oxygen, increasing the electrophilicity of the carbon centers [15]. This activation mode requires careful temperature control to prevent unwanted side reactions [17].

The choice between basic and acidic catalysis depends on the specific substrate and desired reaction conditions [17]. Basic conditions generally provide higher selectivity toward the desired product while minimizing polymerization [38]. Acidic conditions may offer advantages in terms of reaction rate but require more careful optimization to achieve acceptable selectivity [15].

Table 4: Ethylene Oxide-Based Synthesis Optimization Data

| Reaction Conditions | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Selectivity | Side Products |

|---|---|---|---|---|---|

| Basic Medium (NaOH) | 60-80 | 1-2 | 75-85 | High | Minimal |

| Acidic Catalyst (H₂SO₄) | 100-120 | 2-5 | 60-75 | Moderate | Polymerization |

| Lewis Acid (AlCl₃) | 80-100 | 1-3 | 70-80 | Good | Isomerization |

| Neutral Conditions | 25-40 | 1 | 40-60 | Low | Multiple Products |

Alternative Synthesis Routes

Protecting Group Strategies

Protecting group strategies provide valuable alternatives for synthesizing ethanol, 2-thymyloxy- when direct methods prove challenging [21] [22]. These approaches involve temporary masking of reactive functional groups to enable selective reactions at specific sites [23]. The strategy proves particularly useful when multiple hydroxyl groups are present or when sensitive functionalities require protection during harsh reaction conditions [26].

Acetal protecting groups offer excellent stability under basic conditions while remaining easily removable under mild acidic conditions [23]. This orthogonal protection strategy allows for selective manipulation of the thymol hydroxyl group while preserving other sensitive functionalities [22]. The formation of acetals proceeds under mild conditions and provides high yields with minimal side product formation [23].

Silyl protecting groups represent another valuable class for hydroxyl protection [21] [26]. Trimethylsilyl and tert-butyldimethylsilyl groups offer varying degrees of stability and can be selectively removed using fluoride sources [22]. These protecting groups are particularly advantageous when the synthesis involves strong basic conditions that might affect other functional groups [26].

The selection of appropriate protecting groups requires careful consideration of the overall synthetic strategy [21]. Factors including stability under reaction conditions, ease of installation and removal, and compatibility with subsequent transformations guide the choice [22]. Orthogonal protecting group strategies enable sequential deprotection in any desired order [26].

Green Chemistry Approaches

Green chemistry methodologies for synthesizing ethanol, 2-thymyloxy- focus on reducing environmental impact while maintaining synthetic efficiency [24] [27]. Solvent-free synthesis represents one of the most significant advances in sustainable organic chemistry [24]. These approaches eliminate the need for organic solvents, reducing waste generation and improving atom economy [27].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for ether formation [44]. The enhanced heating efficiency and reduced reaction times significantly improve energy utilization [44]. Optimal microwave conditions for similar ether syntheses involve temperatures around 123°C with reaction times as short as 3 minutes [44]. This represents a dramatic improvement over conventional heating methods that may require hours of reflux [44].

Enzymatic catalysis provides another environmentally benign approach to ether synthesis [25] [43]. Lipases from Candida antarctica have demonstrated excellent performance in similar esterification reactions [43]. While enzymatic approaches may require longer reaction times, they operate under mild conditions and generate minimal waste [43].

Supercritical carbon dioxide serves as an excellent green solvent for organic synthesis [27] [42]. This approach eliminates the need for organic solvents while providing enhanced mass transfer and selectivity [42]. Supercritical carbon dioxide synthesis has shown promising results for similar aromatic ether formations with yields maintained at 75-90% even at high substrate concentrations [42].

Table 5: Catalyst Considerations for Ethanol 2-Thymyloxy Synthesis

| Synthesis Route | Preferred Catalyst Type | Catalyst Examples | Operating Temperature (°C) | Catalyst Loading (mol%) | Recyclability |

|---|---|---|---|---|---|

| Direct Alkylation | Lewis Acid | ZnAl₂O₄, UDCaT-5 | 200-300 | 1-5 | Good |

| Williamson Ether | Strong Base | NaH, KOH | 0-80 | 100-150 | Poor |

| Ethylene Oxide Addition | Base/Acid | NaOH, H₂SO₄ | 60-120 | 5-20 | Moderate |

| Protecting Group Strategy | Mild Acid/Base | TsOH, Et₃N | 0-100 | 1-10 | Good |

Table 6: Green Chemistry Approaches for Ethanol 2-Thymyloxy Synthesis

| Approach | Environmental Impact | Energy Efficiency | Yield Potential (%) | Reaction Time | Scalability | Economic Viability |

|---|---|---|---|---|---|---|

| Solvent-Free Synthesis | Very Low | High | 70-90 | 2-8 hours | High | High |

| Microwave-Assisted | Low | Very High | 80-95 | 3-30 minutes | Moderate | Moderate |

| Enzymatic Catalysis | Very Low | Moderate | 60-85 | 6-24 hours | Moderate | Moderate |

| Supercritical CO₂ | Low | Moderate | 75-90 | 1-4 hours | High | Moderate |